molecular formula C15H15ClN6O3 B12041300 8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione CAS No. 478253-41-7

8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

Cat. No.: B12041300
CAS No.: 478253-41-7
M. Wt: 362.77 g/mol
InChI Key: YOQYFPZYDBJACO-IUXPMGMMSA-N
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Description

8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione is a complex organic compound with a molecular formula of C15H15N6O3Cl . This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinyl linkage, and a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

478253-41-7

Molecular Formula

C15H15ClN6O3

Molecular Weight

362.77 g/mol

IUPAC Name

8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H15ClN6O3/c1-21-12-11(13(24)19-15(21)25)22(6-7-23)14(18-12)20-17-8-9-2-4-10(16)5-3-9/h2-5,8,23H,6-7H2,1H3,(H,18,20)(H,19,24,25)/b17-8-

InChI Key

YOQYFPZYDBJACO-IUXPMGMMSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)Cl)CCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CCO

Origin of Product

United States

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